molecular formula C22H19BrN4O2 B3445305 7-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

7-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B3445305
M. Wt: 451.3 g/mol
InChI Key: JIFYQPMYDASIJG-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-benzodiazepin-2-one, which is a class of psychoactive drugs known as benzodiazepines . The benzodiazepine core structure is fused to a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted with a dimethyl group, indicating the presence of two methyl groups attached to the same carbon atom .


Molecular Structure Analysis

The compound contains several functional groups, including a benzodiazepine ring, a pyrazole ring, and a bromine atom. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodiazepine and pyrazole rings, as well as the bromine atom. The bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazepine and pyrazole rings could contribute to its aromaticity and potentially its solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzodiazepines typically act as positive allosteric modulators of the GABA_A receptor in the central nervous system .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on various factors including its reactivity, toxicity, and potential for abuse. Specific safety data for this compound is not available in the sources I have access to .

Future Directions

Future research could focus on elucidating the synthesis, reactivity, and biological activity of this compound. This could include studies to determine its potential therapeutic applications, as well as investigations into its physical and chemical properties .

properties

IUPAC Name

7-bromo-1-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-14-10-15(2)27(25-14)21(29)13-26-19-9-8-17(23)11-18(19)22(24-12-20(26)28)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFYQPMYDASIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 2
7-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 3
Reactant of Route 3
7-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 4
Reactant of Route 4
7-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 5
Reactant of Route 5
7-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 6
7-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

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